molecular formula C7H10N2OS B3048243 Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone CAS No. 1621962-58-0

Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone

Cat. No.: B3048243
CAS No.: 1621962-58-0
M. Wt: 170.23
InChI Key: WIBVPBDFKFWUEG-UHFFFAOYSA-N
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Description

Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone is a chemical compound with the molecular formula C7H10N2OS. It is also known by its IUPAC name, S-methyl-N-(pyridin-3-yl)methanesulfinamide. This compound is characterized by the presence of a pyridine ring attached to a sulfanone group, making it an interesting subject for various chemical and biological studies .

Scientific Research Applications

Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone typically involves the reaction of pyridine-3-amine with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a transition metal complex, which facilitates the formation of the sulfanone group. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The use of automated control systems ensures precise monitoring of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted pyridine derivatives, and various reduced forms of the original compound .

Mechanism of Action

The mechanism of action of Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

  • S-methyl-N-(pyridin-2-yl)methanesulfinamide
  • S-methyl-N-(pyridin-4-yl)methanesulfinamide
  • Dimethyl[(pyridin-2-yl)imino]-lambda6-sulfanone
  • Dimethyl[(pyridin-4-yl)imino]-lambda6-sulfanone

Comparison: Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs with pyridine rings at different positions, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological effects .

Properties

IUPAC Name

dimethyl-oxo-pyridin-3-ylimino-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-11(2,10)9-7-4-3-5-8-6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBVPBDFKFWUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CN=CC=C1)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234549
Record name N-(Dimethyloxido-λ4-sulfanylidene)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621962-58-0
Record name N-(Dimethyloxido-λ4-sulfanylidene)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1621962-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Dimethyloxido-λ4-sulfanylidene)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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